![molecular formula C14H10BrN3O B2423431 3-(4-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one CAS No. 478246-15-0](/img/structure/B2423431.png)
3-(4-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one” is likely an organic compound containing a benzotriazinone core with a bromobenzyl group attached. The presence of the bromobenzyl group suggests that it might be involved in various organic reactions, particularly electrophilic aromatic substitution reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzotriazinone core and the introduction of the bromobenzyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzotriazinone core with a bromobenzyl group attached at the 3-position. The bromine atom in the bromobenzyl group is a heavy atom that could significantly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase its molecular weight and potentially influence its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- One-Pot Synthesis : Kobayashi and Chikazawa (2016) developed a one-pot synthesis method for 3-substituted 3,4-dihydro-1,2,3-benzotriazines, highlighting the compound's utility in efficient chemical synthesis processes (Kobayashi & Chikazawa, 2016).
- Microwave Synthesis : Komet (1997) demonstrated the synthesis of several 3-benzyl-1,2,3-benzotriazin-4(3H)-ones using microwave-assisted alkylation, indicating the compound's responsiveness to novel synthesis techniques (Komet, 1997).
- Reductive Fission : A study by Stevens and Stevens (1970) showed that 1,2,3-benzotriazin-4(3H)-ones can undergo reductive fission with hydrazine and Raney nickel, yielding various organic compounds (Stevens & Stevens, 1970).
Potential Pharmaceutical Applications
- Synthesis of Benzodiazepines : Gupta et al. (2003) explored the synthesis of 1,4-benzodiazepines from 1,2,3-benzotriazin-4(3H)-one, suggesting its role in developing compounds with psychopharmacological properties (Gupta et al., 2003).
- Peptide Synthesis : Fan, Hao, and Ye (1996) identified 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4 (3H)-one as a novel organophosphorus compound useful in peptide synthesis (Fan, Hao, & Ye, 1996).
Advanced Organic Synthesis Applications
- Nickel-Catalyzed Reactions : Miura, Yamauchi, and Murakami (2011) discussed the use of 1,2,3-benzotriazin-4(3H)-ones in palladium-catalyzed reactions, indicating its potential in advanced organic synthesis (Miura, Yamauchi, & Murakami, 2011).
- One-Pot Diazotisation-Cyclisation : McGrory, Faggyas, and Sutherland (2021) developed a one-pot synthesis method involving diazotisation and cyclisation of 1,2,3-benzotriazin-4(3H)-ones, showcasing its adaptability in streamlined synthetic processes (McGrory, Faggyas, & Sutherland, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)16-17-18/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZZSZQWOLHSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793814 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-bromobenzyl)-1,2,3-benzotriazin-4(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.